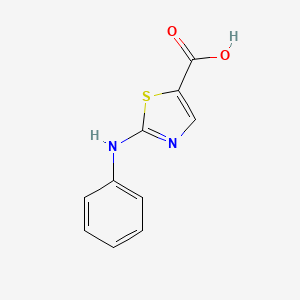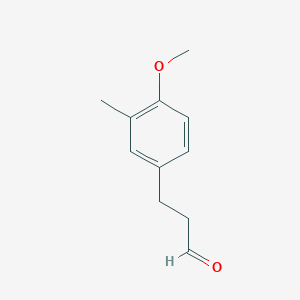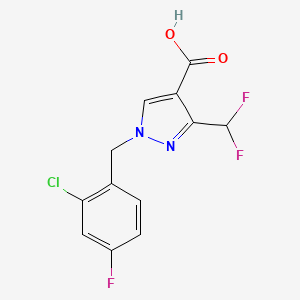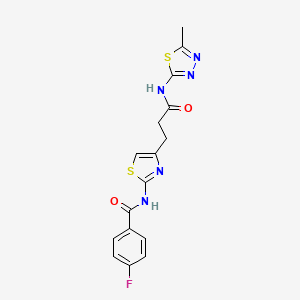
4-(3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, a carboxylic acid group, and methoxy and fluorophenyl substituents . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The methoxy groups would be attached to the phenyl ring, and the fluorophenyl group would be attached to the pyrazole ring .
Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions, including substitutions and additions . The presence of the carboxylic acid group also suggests that this compound could participate in acid-base reactions .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods: A novel pyrazole derivative, closely related to the compound , was synthesized using a 3+2 annulation method. This method involved a cyclocondensation reaction, yielding a compound characterized by NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies. This highlights a route for synthesizing complex pyrazole compounds (Naveen et al., 2021).
Structural Analysis and Molecular Properties
- Crystal Structure and Molecular Interaction: Research into similar pyrazole compounds has led to the determination of crystal structures and molecular interactions like hydrogen bonding and π-π stacking interactions. This provides valuable insights into the structural properties of related compounds (Kariuki et al., 2021).
Potential Biological Applications
- Cytotoxic Activity: Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the compound of interest, have been synthesized and shown potent cytotoxic activities against various cancer cell lines. This suggests potential applications in cancer therapy (Deady et al., 2003).
Fluorescence and Photophysical Studies
- Fluorescence Quenching: Studies on similar pyrazole derivatives have explored their fluorescence quenching properties. This research is relevant to environmental science and analytical chemistry, where these compounds could be used in fluorescence-based detection methods (Puchalski et al., 1992).
Chemical Reactions and Transformations
- Decarboxylative Fluorination: A study on the decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole derivatives, reveals a method for introducing fluorine atoms into these molecules. This process is significant for the synthesis of fluorinated compounds with potential applications in medicinal chemistry (Yuan et al., 2017).
Potential Antimicrobial Activity
- Antimicrobial Activity of Pyrazole Derivatives: Pyrazolocarboxylic acid derivatives have been shown to possess significant antimicrobial activity, indicating the potential use of similar compounds in developing new antimicrobial agents (Pimenova & Voronina, 2001).
Synthesis of Fluorinated Heterocyclic Compounds
- Synthesis of Fluorine-bearing Pyrazolones: The synthesis of fluorine-bearing pyrazolones highlights the versatility of pyrazole derivatives in creating fluorinated heterocyclic compounds, which are important in pharmaceutical research (Shi et al., 1996).
Future Directions
The future research directions for this compound would likely involve further exploration of its biological activity, as well as optimization of its synthesis . Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially be a candidate for drug development .
properties
IUPAC Name |
4-[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5/c1-28-18-8-7-13(11-19(18)29-2)16-12-17(14-5-3-4-6-15(14)22)24(23-16)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDODYYCAWBIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)

![2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2662268.png)

![3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2662270.png)
![4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)
![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)
![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)

![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
![1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2662283.png)